![molecular formula C21H19N5O B2606842 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-naphthalen-1-ylacetamide CAS No. 2380190-86-1](/img/structure/B2606842.png)
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-naphthalen-1-ylacetamide
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Overview
Description
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-naphthalen-1-ylacetamide, commonly known as CPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPAA belongs to the class of azetidine-containing compounds, which have been reported to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of CPAA is not fully understood. However, studies have suggested that it may exert its therapeutic effects through the modulation of various signaling pathways in the body. CPAA has been reported to inhibit the activity of certain enzymes and proteins that are involved in the progression of various diseases.
Biochemical and Physiological Effects
CPAA has been shown to have a number of biochemical and physiological effects on the body. It has been reported to reduce the levels of pro-inflammatory cytokines, which are involved in the development of chronic inflammatory diseases. CPAA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
CPAA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its chemical properties make it amenable to a wide range of analytical techniques. However, CPAA's potential toxicity and limited solubility in water can be limitations for certain experiments.
Future Directions
There are several future directions for research on CPAA. One area of interest is the development of CPAA-based drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of CPAA and its potential therapeutic applications. Finally, research on the toxicity and safety of CPAA is needed to ensure its suitability for use in humans.
Synthesis Methods
The synthesis of CPAA involves the reaction of 3-cyanopyrazine with N-methyl-2-naphthylamine in the presence of a suitable catalyst. The reaction proceeds via a series of intermediate steps, resulting in the formation of the final product.
Scientific Research Applications
CPAA has been studied extensively for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. CPAA has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-25(17-13-26(14-17)21-19(12-22)23-9-10-24-21)20(27)11-16-7-4-6-15-5-2-3-8-18(15)16/h2-10,17H,11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVXAGKLEMULNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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